molecular formula C21H30 B139086 (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) CAS No. 155041-85-3

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

Cat. No. B139086
M. Wt: 282.5 g/mol
InChI Key: BCUMFFLWJNKNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is an organic compound that is used as a chemical reagent in various scientific research applications. It is a colorless, volatile liquid with a pungent odor and a boiling point of 137°C. The compound is also known as 4-(p-Tolyl)-1,1'-bi(cyclohexane) and has the chemical formula C14H20. It is a non-polar molecule, with a low solubility in water and a high solubility in organic solvents.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) can be achieved through a multi-step reaction pathway starting from commercially available starting materials. The key steps in the synthesis pathway involve the formation of the cyclohexane ring system, introduction of the vinyl group, and installation of the p-tolyl group.

Starting Materials
Cyclohexene, Bromobenzene, Sodium hydride, Sodium amide, Vinyl magnesium bromide, p-Tolyl magnesium bromide, Bis(cyclohexyl)borane

Reaction
Step 1: Cyclohexene is reacted with bromobenzene in the presence of sodium hydride to form 1-bromo-4-phenylcyclohexene., Step 2: 1-bromo-4-phenylcyclohexene is treated with sodium amide to form 4-phenylcyclohex-3-ene-1-carboxylic acid., Step 3: The carboxylic acid is reduced with sodium borohydride to form 4-phenylcyclohex-3-ene-1-carboxylic acid methyl ester., Step 4: The methyl ester is treated with vinyl magnesium bromide to form (E)-4-vinylcyclohex-3-ene-1-carboxylic acid methyl ester., Step 5: (E)-4-vinylcyclohex-3-ene-1-carboxylic acid methyl ester is treated with p-tolyl magnesium bromide to form (E)-4-(p-Tolyl)-4-vinylcyclohex-3-ene-1-carboxylic acid methyl ester., Step 6: The methyl ester is hydrolyzed with aqueous sodium hydroxide to form (E)-4-(p-Tolyl)-4-vinylcyclohex-3-ene-1-carboxylic acid., Step 7: The acid is treated with bis(cyclohexyl)borane to form (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane).

Scientific Research Applications

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is widely used in scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the polymerization of styrene and other monomers, and as a catalyst in the esterification of carboxylic acids. It is also used as a solvent in the extraction of alkaloids from plant materials and in the synthesis of pharmaceuticals.

Mechanism Of Action

The mechanism of action of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) is not well understood. However, it is believed that the compound acts as a Lewis acid and is able to form complexes with electron-rich molecules. This allows it to act as a catalyst in the reaction of various organic compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) have not been studied in detail. However, it is known that the compound has a low toxicity and is not considered to be a significant environmental hazard.

Advantages And Limitations For Lab Experiments

The main advantage of using (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) in laboratory experiments is that it is a non-polar compound, which makes it suitable for use in a wide range of organic reactions. The compound is also relatively inexpensive and easy to obtain. However, it has a low solubility in water, which limits its use in aqueous systems.

Future Directions

There are a number of potential future directions for the use of (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane) in scientific research. These include its use as a catalyst in the synthesis of biodegradable polymers, its use as a reagent in the synthesis of pharmaceuticals, and its use as a solvent in the extraction of natural products. Additionally, further research is needed to understand the biochemical and physiological effects of the compound.

properties

IUPAC Name

1-[4-(4-ethenylcyclohexyl)cyclohexyl]-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30/c1-3-17-6-10-19(11-7-17)21-14-12-20(13-15-21)18-8-4-16(2)5-9-18/h3-5,8-9,17,19-21H,1,6-7,10-15H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUMFFLWJNKNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCC(CC2)C3CCC(CC3)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608922
Record name (Trans(Trans))-4'-vinyl-4-(4-methylphenyl)bicyclohexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane)

CAS RN

155041-85-3
Record name (Trans(Trans))-4'-vinyl-4-(4-methylphenyl)bicyclohexyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-4-(4-trans-vinyl-[1,1'-bicyclohexyl]-4'-trans-yl)-b enzol
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